2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride
Description
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S.ClH/c1-16-8-10-17(11-9-16)14(19)6-7-18-15(20)12-4-2-3-5-13(12)23(18,21)22;/h2-5H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIONZDTRHJJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-N-phenylbenzimidamide with 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide. The resulting intermediate is then subjected to further reactions to introduce the benzo[d]isothiazol-3(2H)-one moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer synthesis, and other industrial processes .
Mechanism of Action
The mechanism of action of 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely incorporates a 4-methylpiperazine group and a hydrochloride salt , distinguishing it from analogs with bulkier aryl substituents (e.g., 4-methoxyphenyl or phenyl).
- The hydrochloride salt improves aqueous solubility compared to neutral analogs, enhancing bioavailability .
Physicochemical Properties
Key Observations :
- The hydrochloride salt in the target compound lowers its pKa compared to neutral analogs, favoring ionization at physiological pH and improving solubility.
- Analog 1 exhibits a lower pKa (3.62), likely due to electron-withdrawing effects from the 4-methoxyphenyl group, which may reduce membrane permeability .
Pharmacological Implications
- Receptor Binding : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The 4-methyl group in the target compound may favor selectivity for dopamine D₂-like receptors over 5-HT₁A, unlike aryl-substituted analogs .
- Metabolic Stability : The absence of bulky aryl groups in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to Analog 1 and 2.
- Toxicity : Hydrochloride salts generally exhibit lower toxicity profiles than free bases due to improved solubility and controlled release.
Biological Activity
2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride is a complex organic compound characterized by its unique benzo[d]isothiazole core and piperazine substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing pharmaceuticals targeting various diseases.
Chemical Structure and Properties
The compound features a bicyclic structure that enhances its interaction with biological targets. The presence of functional groups such as ketones and sulfonyls contributes to its reactivity. Below is a summary of the structural components:
| Component | Description |
|---|---|
| Core Structure | Benzo[d]isothiazole |
| Substituent | 4-Methylpiperazine |
| Functional Groups | Ketone, sulfone |
Synthesis
The synthesis of this compound can be achieved through various methods, which may involve multi-step organic reactions. The specific pathways are often tailored to optimize yield and purity for biological evaluations.
Pharmacological Potential
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds derived from benzo[d]isothiazole have shown efficacy against various pathogens.
- Anticancer Activity : Certain derivatives have been evaluated for their potential in inhibiting cancer cell proliferation.
- CNS Activity : The piperazine moiety suggests possible interactions with neurotransmitter systems, potentially leading to anxiolytic or antipsychotic effects.
Case Studies and Research Findings
-
Antipsychotic Activity :
A study evaluated the pharmacological profile of related benzisothiazole derivatives. One particular derivative demonstrated significant affinity for serotonin receptors, suggesting a potential atypical antipsychotic mechanism. It was effective in behavioral tests without inducing typical neuroleptic side effects, indicating a favorable safety profile for further development . -
Antimicrobial Studies :
Various derivatives of benzo[d]isothiazole have been tested against bacterial strains. Results indicated that modifications to the piperazine substituent could enhance antimicrobial activity, making these compounds candidates for treating resistant infections . -
Cancer Research :
A derivative similar to the target compound was subjected to cytotoxicity assays against cancer cell lines. The results showed dose-dependent inhibition of cell growth, with mechanisms likely involving apoptosis induction .
The proposed mechanisms by which this compound exerts its biological effects include:
- Receptor Binding : Interaction with specific neurotransmitter receptors (e.g., serotonin and dopamine receptors) influencing CNS activity.
- Enzyme Inhibition : Potential inhibition of enzymes involved in pathogen metabolism or cancer cell proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
